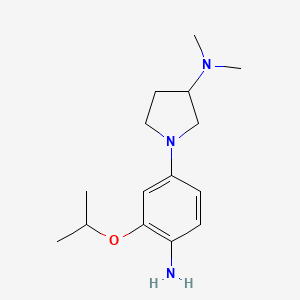
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound suggests it may interact with biological systems in a specific manner, potentially making it useful for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino group, and the attachment of the propan-2-yloxyphenyl moiety. Typical reaction conditions might include:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This might involve a nucleophilic substitution reaction.
Attachment of the propan-2-yloxyphenyl moiety: This could be done through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine may undergo various chemical reactions, including:
Oxidation: This could involve the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: This might involve the reduction of any nitro groups back to amino groups.
Substitution: This could involve the replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reagents might include lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Common reagents might include alkyl halides or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction might yield fully saturated amines.
Scientific Research Applications
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine would depend on its specific interactions with biological targets. This might involve binding to receptors, enzymes, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-2-amine
- 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-4-amine
Uniqueness
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine may have unique properties compared to similar compounds, such as different binding affinities, metabolic stability, or biological activity. These differences could make it more suitable for specific applications.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-9-12(5-6-14(15)16)18-8-7-13(10-18)17(3)4/h5-6,9,11,13H,7-8,10,16H2,1-4H3 |
InChI Key |
GXJUTZXVOUKJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(C2)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


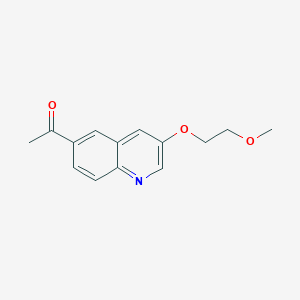
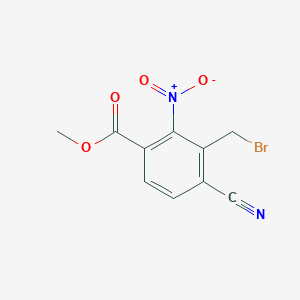
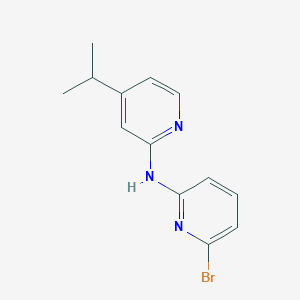
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
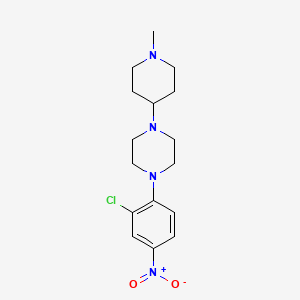
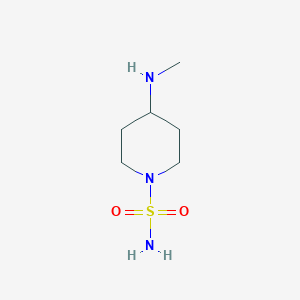
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
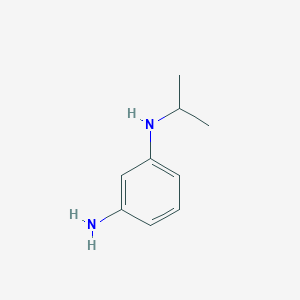

![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)

![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)

